9H-Carbazole-1,8-diamine

Overview

Description

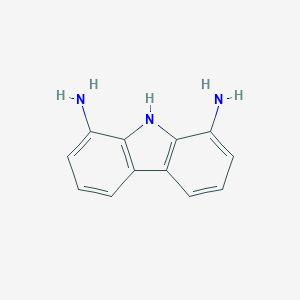

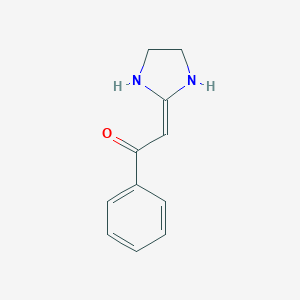

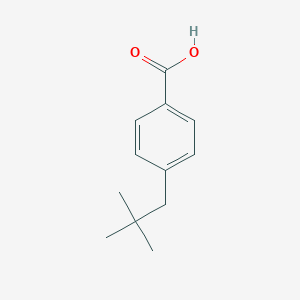

9H-Carbazole-1,8-diamine: is an organic compound with the molecular formula C12H11N3 . It is a derivative of carbazole, which is a nitrogen-containing heterocyclic aromatic compound. The compound is characterized by the presence of two amino groups attached to the 1 and 8 positions of the carbazole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 9H-Carbazole-1,8-diamine are the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the metabolism of carbazole, a compound that shares structural similarities with this compound .

Mode of Action

This compound interacts with its targets by participating in the electron transfer from CarAd to CarAa . This interaction results in the conversion of carbazole into 2-aminobiphenyl-2,3-diol , indicating a potential role in biotransformation processes.

Biochemical Pathways

It is known that the compound is involved in the metabolism of carbazole . The downstream effects of this pathway could potentially influence a variety of biological processes, given the wide range of biological activities associated with carbazole derivatives .

Pharmacokinetics

It is known that the compound is highly absorbed in the gastrointestinal tract . It is also a substrate for P-glycoprotein (P-gp), a protein that plays a significant role in drug absorption and distribution . The compound’s lipophilicity (Log Po/w) is 1.85, suggesting a good balance between water and lipid solubility, which can impact its bioavailability .

Result of Action

Given its structural similarity to carbazole, it may share some of carbazole’s known effects, such as antibacterial, antimalarial, anticancer, and anti-alzheimer properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . Furthermore, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

Carbazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Carbazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 9H-Carbazole-1,8-diamine is not well-defined. Carbazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Carbazole-based coordination cages have been reported to display moderate surface area and increased thermal stability .

Metabolic Pathways

Carbazole derivatives have been reported to be involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9H-Carbazole-1,8-diamine typically involves the functionalization of the carbazole ring. One common method is the direct amination of carbazole using suitable amine sources under controlled conditions. For example, the reaction of carbazole with ammonia or primary amines in the presence of a catalyst can yield this compound. Another approach involves the nucleophilic substitution of halogenated carbazole derivatives with amines.

Industrial Production Methods:

In industrial settings, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes steps such as nitration , reduction , and amination . The choice of reagents, catalysts, and reaction conditions is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 9H-Carbazole-1,8-diamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form hydrogenated derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted carbazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Oxidized carbazole derivatives.

Reduction: Hydrogenated carbazole derivatives.

Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

9H-Carbazole-1,8-diamine is used as a building block in the synthesis of various organic compounds, including polymers and dyes . Its unique structure allows for the development of materials with specific electronic and optical properties.

Biology:

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It can interact with biological macromolecules, leading to the inhibition of microbial growth or cancer cell proliferation.

Medicine:

The compound is investigated for its potential use in drug development . Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.

Industry:

In industrial applications, this compound is used in the production of high-performance materials such as conducting polymers and organic light-emitting diodes (OLEDs) . Its electronic properties make it suitable for use in electronic devices and sensors.

Comparison with Similar Compounds

9H-Carbazole: The parent compound without amino groups.

3,6-Diaminocarbazole: A derivative with amino groups at the 3 and 6 positions.

N-Vinylcarbazole: A derivative with a vinyl group attached to the nitrogen atom.

Uniqueness:

9H-Carbazole-1,8-diamine is unique due to the specific positioning of the amino groups at the 1 and 8 positions. This structural feature imparts distinct electronic and steric properties, making it different from other carbazole derivatives. The presence of amino groups enhances its reactivity and allows for the formation of a wide range of derivatives with diverse applications.

Properties

IUPAC Name |

9H-carbazole-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOQVBDUUDGYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C2C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556593 | |

| Record name | 9H-Carbazole-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117110-85-7 | |

| Record name | 9H-Carbazole-1,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

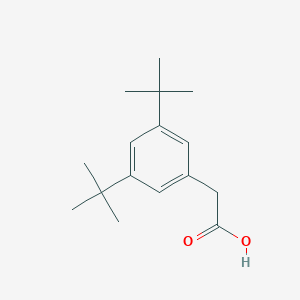

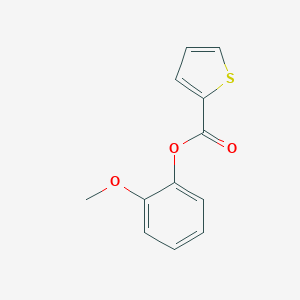

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)